N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
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Overview
Description
N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is a complex organic compound known for its unique chemical structure and properties This compound is part of the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions. The resulting benzothiazole intermediate is then subjected to further functionalization to introduce the cyclohexyl and ethylacetamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.
Scientific Research Applications
N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-benzothiazolamine: Similar in structure but lacks the ethylacetamide group.
N-cyclohexyl-2-pyrrolidone: Contains a pyrrolidone ring instead of the benzothiazole core.
N-cyclohexyl-2-benzothiazole sulphonamide: Contains a sulphonamide group instead of the ethylacetamide group.
Uniqueness
N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide is unique due to its combination of the benzothiazole core with the cyclohexyl and ethylacetamide groups. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-cyclohexyl-N-ethyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-2-18(13-8-4-3-5-9-13)16(20)12-19-17(21)14-10-6-7-11-15(14)24(19,22)23/h6-7,10-11,13H,2-5,8-9,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYPSAJXIATNLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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